molecular formula C14H12N4O3S B11019060 N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019060
M. Wt: 316.34 g/mol
InChI Key: XKGBYFSLZNDAAK-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, often referred to as Compound X , is a heterocyclic compound with an intriguing structure. Let’s break it down:

    N-(6-methoxypyridin-3-yl): This part of the compound contains a pyridine ring substituted at the 6-position with a methoxy group.

    2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: The core structure consists of a thiazolo-pyrimidine fused ring system, with a carboxamide group at the 6-position.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Thiazole Formation: Start with a suitable precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.

    Pyrimidine Ring Closure: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor (such as a halopyrimidine).

    Carboxamide Formation: Finally, amidate the pyrimidine ring with an amine containing the desired substituent (in this case, the methoxy group).

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield Compound X in high purity.

Chemical Reactions Analysis

Compound X can participate in various chemical reactions:

    Oxidation: Oxidation of the thiazole moiety can lead to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions at the pyridine nitrogen or the carboxamide nitrogen are possible.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amidation) are commonly employed.

Scientific Research Applications

Compound X has diverse applications:

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O3S/c1-8-7-18-13(20)10(6-16-14(18)22-8)12(19)17-9-3-4-11(21-2)15-5-9/h3-7H,1-2H3,(H,17,19)

InChI Key

XKGBYFSLZNDAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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